molecular formula C10H10N2O3 B13917080 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B13917080
M. Wt: 206.20 g/mol
InChI Key: OSIIJIOBLSANRH-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core with methoxy and methyl substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under specific conditions. For instance, the reaction can be carried out at 50°C to obtain various derivatives . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By binding to these receptors, the compound can modulate signaling pathways involved in cell proliferation, migration, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic research and development.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-5-8(10(13)14)7-3-6(15-2)4-11-9(7)12/h3-5H,1-2H3,(H,13,14)

InChI Key

OSIIJIOBLSANRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)OC)C(=O)O

Origin of Product

United States

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